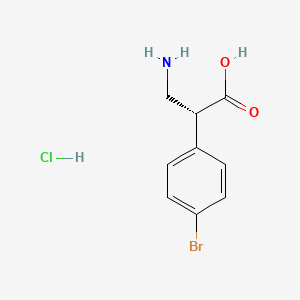

(R)-3-Amino-2-(4-bromophenyl)propanoic acid hcl

Description

(R)-3-Amino-2-(4-bromophenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative characterized by a 4-bromophenyl substituent at the β-position (C2) and an amino group at the α-position (C3) of the propanoic acid backbone. The compound exists as the R-enantiomer, with the hydrochloride salt enhancing its stability and solubility.

Properties

Molecular Formula |

C9H11BrClNO2 |

|---|---|

Molecular Weight |

280.54 g/mol |

IUPAC Name |

(2R)-3-amino-2-(4-bromophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |

InChI Key |

PVFRTVLEAPJTGH-QRPNPIFTSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CN)C(=O)O)Br.Cl |

Canonical SMILES |

C1=CC(=CC=C1C(CN)C(=O)O)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(4-bromophenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 4-bromobenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride and sodium acetate.

Reduction: The nitrile group is then reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The resulting amine is hydrolyzed to form the desired amino acid.

Purification: The final product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of ®-3-Amino-2-(4-bromophenyl)propanoic acid hydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(4-bromophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenylalanine derivative.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of phenylalanine derivatives.

Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

Neurotransmitter Modulation

Research indicates that (R)-3-Amino-2-(4-bromophenyl)propanoic acid may influence neurotransmitter pathways, particularly those related to pain and mood regulation. Its structure suggests potential interactions with receptors involved in neurotransmission, which could lead to therapeutic applications in treating mood disorders and chronic pain .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of derivatives related to this compound. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibited significant antimicrobial activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis. This highlights the potential for developing new antimicrobial agents based on the structural framework of (R)-3-Amino-2-(4-bromophenyl)propanoic acid .

Case Study 1: Neuropharmacological Research

A study examined the effects of (R)-3-Amino-2-(4-bromophenyl)propanoic acid on neurotransmitter systems in animal models. The results indicated that administration of the compound led to alterations in serotonin and dopamine levels, suggesting its potential as a modulator in neuropharmacological treatments .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, derivatives of this compound were tested against a panel of clinically relevant bacterial strains. The results demonstrated that certain modifications to the bromophenyl moiety enhanced antimicrobial efficacy, particularly against resistant strains. The study concluded that (R)-3-Amino-2-(4-bromophenyl)propanoic acid derivatives could serve as promising candidates for antibiotic development .

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-bromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors involved in amino acid metabolism and protein synthesis.

Pathways: It influences pathways related to neurotransmitter synthesis and signal transduction.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₉H₁₀BrNO₂·HCl ()

- Molecular Weight : ~280.54 g/mol ()

- CAS Number : 479074-63-0 ()

- Structural Features : The 4-bromophenyl group contributes to steric and electronic effects, influencing reactivity and biological interactions.

Applications : Primarily used as a pharmaceutical reference standard for impurity profiling and bioanalytical research (). Its chiral nature makes it relevant in studies of enantioselective synthesis and receptor-ligand interactions.

Comparison with Structurally Similar Compounds

Positional Isomers: Bromophenyl Substitution

The position of the bromine atom on the phenyl ring significantly impacts chemical behavior and bioactivity.

Stereoisomers: R vs. S Configuration

Chirality profoundly affects pharmacological activity and synthesis efficiency.

Example: The (S)-isomer of 3-amino-3-(4-bromophenyl)propanoic acid HCl (CAS 930769-56-5) shows similar solubility but may exhibit distinct receptor-binding kinetics due to mirror-image stereochemistry .

Pharmacological Analogs: NSAID-like Structures

Structurally related arylpropanoic acids are widely studied as nonsteroidal anti-inflammatory drugs (NSAIDs).

Key Insight: Unlike NSAIDs, the target compound lacks direct COX inhibition but may exhibit anti-proliferative effects on malignant cell lines, as seen in structurally similar β-hydroxy-β-arylalkanoic acids .

Biological Activity

(R)-3-Amino-2-(4-bromophenyl)propanoic acid hydrochloride, commonly referred to as 3-Amino-3-(4-bromophenyl)propanoic acid HCl, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its role in antimicrobial activity, enzyme inhibition, and potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and implications for drug development.

- Molecular Formula : CHBrNO·HCl

- Molecular Weight : 247.54 g/mol

- CAS Number : 102109-94-1

Biological Activity Overview

The biological activity of (R)-3-Amino-2-(4-bromophenyl)propanoic acid HCl has been investigated through various assays focusing on its antimicrobial properties and enzyme inhibition capabilities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3-amino propanoic acids exhibit significant antimicrobial properties against a range of pathogens, particularly those classified under the ESKAPE group, which includes multidrug-resistant strains.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | Potent antimicrobial activity |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | Effective against resistant strains |

| Gram-negative pathogens | 8 - 64 | Variable activity across different strains |

| Candida species | 8 - 64 | Activity against drug-resistant strains |

These findings indicate that the compound may serve as a foundational platform for developing new antimicrobial agents targeting resistant bacterial and fungal pathogens .

Enzyme Inhibition

The compound also exhibits inhibitory effects on various cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism. The following CYP isoforms have been evaluated:

| CYP Isoform | Inhibition Activity |

|---|---|

| CYP1A2 | Significant inhibition |

| CYP2C19 | Moderate inhibition |

| CYP2D6 | Variable inhibition |

| CYP3A4 | Selective inhibition |

Compounds derived from this structure have shown potential implications for drug interactions and metabolic pathways, suggesting a need for careful consideration in pharmacological applications .

Case Studies

- Antimicrobial Screening : A study screened various derivatives against clinically relevant pathogens. The results indicated that specific substitutions on the phenyl ring significantly enhanced antimicrobial efficacy. For instance, the introduction of electron-withdrawing groups improved activity against Gram-positive bacteria while reducing effectiveness against Gram-negative strains .

- Enzyme Interaction Studies : Another investigation focused on the interaction of these compounds with CYP isoforms. It was found that certain modifications led to increased selectivity for specific isoforms, which could be beneficial in minimizing adverse drug interactions .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of (R)-3-Amino-2-(4-bromophenyl)propanoic acid HCl to target enzymes and receptors. The results suggest a favorable binding mode similar to known inhibitors, supporting its potential as a lead compound in drug design .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-3-Amino-2-(4-bromophenyl)propanoic Acid HCl, and how can reaction conditions be optimized for yield and purity?

- Answer: Synthesis typically involves asymmetric catalytic routes or chiral resolution of racemic mixtures. For example, bromophenyl precursors are coupled with amino acid backbones under controlled pH and temperature to preserve stereochemistry. Optimization includes adjusting solvent polarity (e.g., aqueous HCl for crystallization) and monitoring reaction progress via RP-HPLC to achieve >98% purity . Post-synthesis, recrystallization in ethanol/water mixtures improves enantiomeric excess (ee) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

- Answer: Key techniques:

- 1H/13C NMR: Confirm bromophenyl substitution patterns (δ ~7.5 ppm for aromatic protons) and α-amino acid backbone .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., C9H10BrNO2·HCl: ~244.08 g/mol) .

- Chiral HPLC: Assess enantiomeric purity using columns like Chiralpak AD-H .

Discrepancies in spectral data (e.g., unexpected splitting in NMR) should prompt cross-validation with X-ray crystallography or independent synthesis .

Q. What are the standard storage conditions to ensure stability, and how does degradation affect experimental reproducibility?

- Answer: Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the bromophenyl group or racemization. Degradation products (e.g., free amine or debrominated analogs) can be detected via TLC or LC-MS. Pre-experiment purity checks are mandatory for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers of this compound?

- Answer: Contradictions often arise from incomplete chiral separation or differential receptor binding. Methodological steps:

- Enantiomer-Specific Assays: Use chiral columns to isolate (R)- and (S)-forms.

- Dose-Response Curves: Compare IC50 values in enzyme inhibition studies (e.g., tyrosine kinase assays).

- Molecular Docking: Model interactions with target proteins to explain stereospecific effects .

Example: The (R)-enantiomer may exhibit higher affinity for bromodomains due to spatial alignment of the bromophenyl group .

Q. What strategies are effective for incorporating this compound into peptidomimetic drug design while maintaining metabolic stability?

- Answer:

- Backbone Modifications: Replace labile ester linkages with amide bonds.

- Protecting Groups: Use tert-butoxycarbonyl (Boc) for the amine during solid-phase synthesis.

- In Silico Predictions: Simulate metabolic pathways (e.g., cytochrome P450 interactions) to identify vulnerable sites.

Stability studies in liver microsomes or serum confirm resistance to degradation .

Q. How should researchers address conflicting solubility data reported in different solvents?

- Answer: Solubility varies with pH and ionic strength. Systematic approaches:

- pH-Solubility Profiling: Measure solubility in buffers (pH 1–7.4) to mimic physiological conditions.

- Co-Solvent Systems: Test DMSO/water mixtures for in vitro assays.

- Dynamic Light Scattering (DLS): Detect aggregation in aqueous solutions, which may falsely indicate low solubility.

Contradictions often stem from undocumented impurities or solvent history .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.